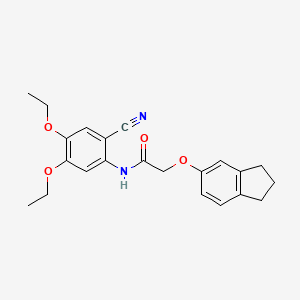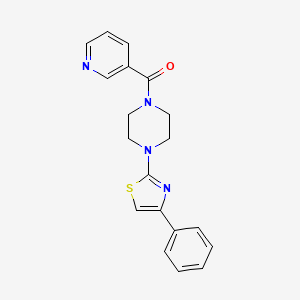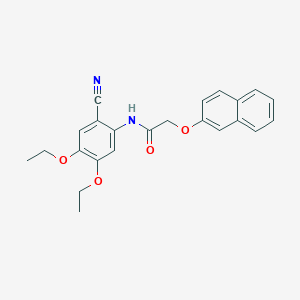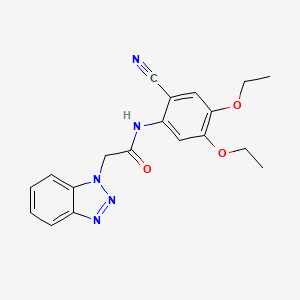
N-(2-cyano-4,5-diethoxyphenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Descripción general
Descripción
N-(2-cyano-4,5-diethoxyphenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Compound A and is a selective inhibitor of the cGAS-STING pathway, which is a crucial pathway in the innate immune response.
Mecanismo De Acción
The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide involves the inhibition of the cGAS-STING pathway. This pathway is activated when cytosolic DNA is detected by the enzyme cGAS, which then produces cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the protein STING, which triggers the innate immune response. This compound selectively inhibits this pathway by binding to STING and preventing its activation by cGAMP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound effectively inhibits the cGAS-STING pathway, leading to a decrease in the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound can effectively reduce inflammation in animal models of autoimmune disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-cyano-4,5-diethoxyphenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is its selectivity for the cGAS-STING pathway, which makes it a useful tool for studying the role of this pathway in various biological processes. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N-(2-cyano-4,5-diethoxyphenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide. One area of interest is the development of more potent and selective inhibitors of the cGAS-STING pathway, which could have therapeutic applications in autoimmune diseases and cancer. Another area of interest is the study of the cGAS-STING pathway in viral infections, as this pathway has been shown to play a role in the immune response to certain viruses. Finally, further research is needed to fully understand the physiological and biochemical effects of this compound in various experimental settings.
Aplicaciones Científicas De Investigación
N-(2-cyano-4,5-diethoxyphenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has been extensively studied for its potential applications in various fields, including immunology, oncology, and virology. The compound has been shown to selectively inhibit the cGAS-STING pathway, which is involved in the innate immune response to pathogens. This pathway has also been implicated in the development of autoimmune diseases and cancer, making this compound a potential therapeutic agent for these conditions.
Propiedades
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-26-20-11-17(13-23)19(12-21(20)27-4-2)24-22(25)14-28-18-9-8-15-6-5-7-16(15)10-18/h8-12H,3-7,14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHASMZDTYTDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)COC2=CC3=C(CCC3)C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-5-chloro-4,6-dimethyl-N-quinolin-8-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3612404.png)
![N-[(benzylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide](/img/structure/B3612407.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-hydroxy-2-naphthoate](/img/structure/B3612409.png)
![1-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B3612415.png)

![2-(4-fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B3612431.png)
![N-(4-fluorophenyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3612437.png)

![1-{4-[4-(3-chlorophenyl)-1-piperazinyl]-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3612454.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3612458.png)

![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B3612477.png)

![ethyl 5-(3-nitrophenyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3612492.png)